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Compound Name:
2,3,4,5,6-

Pentafluorophenylacetonitrile

Cat. No.: B1583369 Get Quote

An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorophenylacetonitrile (CAS 653-30-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block
2,3,4,5,6-Pentafluorophenylacetonitrile, also known as pentafluorobenzyl cyanide, is a highly

versatile fluorinated organic compound. Its structure, featuring a perfluorinated aromatic ring

attached to a cyanomethyl group, imparts a unique combination of chemical properties that

make it a valuable intermediate in various fields of chemical synthesis. The strong electron-

withdrawing nature of the five fluorine atoms significantly influences the reactivity of both the

aromatic ring and the adjacent methylene group, opening up a wide array of synthetic

possibilities. This guide provides a comprehensive technical overview of its properties,

synthesis, reactivity, and applications, with a focus on practical insights for laboratory and

development settings. It is particularly noted for its use as an intermediate for medicines and

liquid crystal materials.[1]

Physicochemical & Structural Properties
A clear understanding of a compound's physical properties is the foundation of its effective use

in research and development. The key properties of 2,3,4,5,6-pentafluorophenylacetonitrile
are summarized below.
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Property Value Source(s)

CAS Number 653-30-5 [2][3]

Molecular Formula C₈H₂F₅N [2][3]

Molecular Weight 207.10 g/mol [2][4]

Appearance
Clear colorless to pale

yellow/brown liquid
[5]

Boiling Point 107-111 °C at 17 mmHg [1][6]

Density 1.61 g/mL at 25 °C [1][6]

Refractive Index (n²⁰/D) 1.4370 - 1.4410 [5]

Solubility Insoluble in water [1]

SMILES
C(C#N)C1=C(F)C(F)=C(F)C(F)

=C1F
[3]

InChIKey
YDNOJUAQBFXZCR-

UHFFFAOYSA-N
[2][7]

Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2,3,4,5,6-
pentafluorophenylacetonitrile. Below is a summary of its key spectral features.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The gas-phase IR

spectrum from the NIST/EPA database shows characteristic absorptions.[8]

~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak characteristic of the nitrile

functional group.

~1500-1650 cm⁻¹ (Aromatic C=C Stretch): Multiple sharp peaks corresponding to the

vibrations of the pentafluorophenyl ring.
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~1000-1400 cm⁻¹ (C-F Stretch): A series of very strong, complex absorptions typical for

polyfluorinated aromatic compounds.

~2900-3000 cm⁻¹ (C-H Stretch): Weak peaks corresponding to the methylene (-CH₂-) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.

¹H NMR: The proton NMR spectrum is simple, showing a singlet for the two methylene

protons (-CH₂-). The strong electron-withdrawing effect of the pentafluorophenyl ring shifts

this peak downfield, typically in the range of 3.8-4.2 ppm (in CDCl₃).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton. The nitrile

carbon appears around 115-120 ppm.[9] The methylene carbon is observed further upfield.

The carbons of the pentafluorophenyl ring are subject to complex splitting due to C-F

coupling, resulting in multiple signals in the aromatic region (typically 100-150 ppm).[7][10]

Quaternary carbons, like the one bearing the nitrile group and those attached to fluorine,

tend to show weaker signals.[9]

¹⁹F NMR: The fluorine NMR spectrum is the most definitive for confirming the

pentafluorophenyl moiety. It typically shows three distinct multiplets with an integration ratio

of 2:1:2, corresponding to the ortho, para, and meta fluorine atoms, respectively.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): A prominent peak at m/z = 207, corresponding to the molecular weight of

the compound.[2]

Key Fragments: Common fragmentation pathways include the loss of the nitrile group or

cleavage of the benzyl C-C bond, leading to characteristic fragments of the

pentafluorophenyl ring system.

Synthesis and Chemical Reactivity
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Representative Synthesis
2,3,4,5,6-Pentafluorophenylacetonitrile is most commonly synthesized via nucleophilic

substitution. A standard laboratory-scale procedure involves the reaction of pentafluorobenzyl

bromide with an alkali metal cyanide.

Causality: Pentafluorobenzyl bromide is an excellent electrophile due to the inductive effect of

the fluorine atoms and the inherent reactivity of benzylic halides.[11][12] Sodium or potassium

cyanide serves as a potent and cost-effective nucleophile. The reaction is typically performed in

a polar aprotic solvent like DMSO or acetone to facilitate the Sₙ2 mechanism.

Caption: Synthesis of PFPA via Nucleophilic Substitution.

Core Reactivity
The unique electronic properties of the molecule govern its reactivity at three primary sites: the

active methylene group, the nitrile group, and the aromatic ring.

Active Methylene Group: The powerful electron-withdrawing effect of the C₆F₅ ring

significantly acidifies the adjacent methylene protons. This makes deprotonation with a

suitable base (e.g., NaH, LDA, or even aqueous NaOH under phase-transfer conditions)

facile, generating a stabilized carbanion.[13] This carbanion is a potent nucleophile that can

react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones,

making it a cornerstone for carbon-carbon bond formation.[14][15][16]

Nitrile Group: The cyano group can undergo a variety of classical transformations:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to pentafluorophenylacetic acid,

another valuable synthetic intermediate.

Reduction: Catalytic hydrogenation or reduction with agents like LiAlH₄ can yield 2-

(pentafluorophenyl)ethylamine.

Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form

ketones after hydrolysis.

Aromatic Ring: While the ring is highly deactivated towards electrophilic aromatic

substitution, it is susceptible to nucleophilic aromatic substitution (SₙAr), typically at the para-
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position. Strong nucleophiles can displace the fluoride atom, although this often requires

forcing conditions.

Caption: Key Reaction Pathways of PFPA.

Applications in Research and Drug Development
The utility of 2,3,4,5,6-pentafluorophenylacetonitrile stems from its role as a precursor to

more complex molecules.

Medicinal Chemistry: The pentafluorophenyl group is a well-regarded "bioisostere" for a

phenyl group. Its incorporation into drug candidates can profoundly alter metabolic stability

(by blocking sites of oxidative metabolism), lipophilicity, and binding interactions (through

dipole or quadrupole interactions with protein targets). This compound provides a direct route

to introduce the C₆F₅CH₂- moiety.

Advanced Materials: It serves as an intermediate in the synthesis of liquid crystal materials,

where the highly polar and rigid nature of the perfluorinated ring is advantageous.[1]

Derivatization Reagent Synthesis: The corresponding acid, alcohol, and amine derived from

this nitrile are precursors to derivatization reagents used in analytical chemistry, particularly

for gas chromatography (GC) with electron-capture detection (ECD), where the

polyfluorinated tag provides an extremely high response factor.

Safety and Handling
2,3,4,5,6-Pentafluorophenylacetonitrile is a hazardous chemical and must be handled with

appropriate precautions.
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Hazard Category GHS Classification and Statements

Acute Toxicity

Category 4 (Oral, Dermal, Inhalation). H302:

Harmful if swallowed. H312: Harmful in contact

with skin. H332: Harmful if inhaled.

Skin Irritation Category 2. H315: Causes skin irritation.

Eye Irritation Category 2. H319: Causes serious eye irritation.

Respiratory Irritation
Category 3 (STOT SE). H335: May cause

respiratory irritation.

Data sourced from Fisher Scientific Safety Data Sheet.[2]

Self-Validating Handling Protocol
Objective: To ensure user safety and maintain compound integrity during handling and storage.

Engineering Controls:

Verification: Always handle this compound inside a certified chemical fume hood to

prevent inhalation of vapors.[2] Ensure the fume hood has a recent inspection tag.

Causality: The compound is classified as harmful if inhaled and may cause respiratory

irritation.[2] A fume hood is the primary barrier to respiratory exposure.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR

1910.133 standards.[2] A face shield is recommended if there is a splash risk.

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears

or pinholes before each use.

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

Causality: The compound is harmful in contact with skin and causes serious eye and skin

irritation.[2] Appropriate PPE is required to prevent contact.
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Storage:

Verification: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

The storage location should be separate from strong oxidizing agents.

Causality: Improper storage can lead to degradation. Incompatible materials like strong

oxidizers can cause vigorous, potentially dangerous reactions.

Disposal:

Verification: Dispose of waste in a designated, labeled hazardous waste container. Follow

all local, state, and federal regulations for chemical waste disposal.

Causality: Prevents environmental contamination and ensures compliance with safety

regulations.

Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5,6-
Pentafluorophenylacetonitrile
Objective: To synthesize the title compound from pentafluorobenzyl bromide.

Materials:

2,3,4,5,6-Pentafluorobenzyl bromide (1.0 eq)

Sodium cyanide (NaCN) (1.2 eq)

Dimethyl sulfoxide (DMSO), anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

Reagent Addition: Charge the flask with anhydrous DMSO. Add sodium cyanide (1.2 eq). Stir

the suspension for 15 minutes.

Reaction: Add 2,3,4,5,6-pentafluorobenzyl bromide (1.0 eq) dropwise to the stirred

suspension at room temperature.

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed (typically 2-4 hours).

Work-up: Carefully pour the reaction mixture into a separatory funnel containing water.

Extract the aqueous layer three times with diethyl ether.

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃

solution and brine.

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield the final product

as a clear liquid.
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1. Charge Flask
(DMSO, NaCN)

2. Add C₆F₅CH₂Br
(dropwise, room temp)

3. Stir & Monitor
(TLC, 2-4h)

4. Quench (H₂O)
& Extract (Et₂O)

5. Wash Organic Layer
(NaHCO₃, Brine)

6. Dry (MgSO₄)
& Concentrate

7. Purify
(Vacuum Distillation)

Pure Product

Click to download full resolution via product page

Caption: Workflow for the Synthesis of PFPA.
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Protocol 2: Alkylation via Active Methylene
Deprotonation
Objective: To demonstrate the C-C bond-forming capability of the compound.

Materials:

2,3,4,5,6-Pentafluorophenylacetonitrile (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

Tetrahydrofuran (THF), anhydrous

Iodomethane (CH₃I) (1.2 eq)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, nitrogen

inlet, and a dropping funnel.

Base Suspension: Wash the NaH dispersion with anhydrous hexanes to remove mineral oil,

then carefully suspend the NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in

an ice bath.

Deprotonation: Dissolve 2,3,4,5,6-pentafluorophenylacetonitrile (1.0 eq) in anhydrous THF

and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30

minutes at this temperature; evolution of H₂ gas should be observed.

Alkylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C. After addition,

allow the reaction to warm to room temperature and stir for 2-3 hours.
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Quenching: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise

addition of saturated aqueous NH₄Cl.

Work-up & Purification: Follow steps 5-8 from Protocol 1 to extract, wash, dry, concentrate,

and purify the resulting 2-(pentafluorophenyl)propanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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